molecular formula C27H24F3N3O2 B2645833 (Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 328027-59-4

(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2645833
CAS No.: 328027-59-4
M. Wt: 479.503
InChI Key: CRSSXBGDMIKGBK-UHFFFAOYSA-N
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Description

(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C27H24F3N3O2 and its molecular weight is 479.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Characterization

  • A study demonstrated a one-pot Biginelli synthesis method for creating novel dihydropyrimidinone derivatives containing the morpholine moiety, showcasing a simple and efficient synthetic approach for compounds with similar structures (Bhat et al., 2018).
  • Another research focused on the synthesis and characterization of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, emphasizing the significance of structural analysis in understanding the bioactive properties of similar compounds (Lu et al., 2017).

Chemical Reactions and Transformations

  • Research on macrocyclic enamines and acylenamines highlighted various acylations and cycloadditions, providing insights into the reactivity and potential applications of cyclic and acylic compounds with functionalities akin to the subject compound (Hünig & Hoch, 1972).
  • A study described the highly enantioselective hydrogenation of exocyclic enamides, which could be relevant for the asymmetric synthesis of compounds with similar enamide structures (Zhou, Yang, & Han, 2005).

Potential Biological and Medicinal Applications

  • Synthesis, crystal structure, and biological activity investigations of morpholino-indazole derivatives have shown distinct inhibition on the proliferation of cancer cell lines, suggesting potential therapeutic applications for structurally related compounds (Ji et al., 2018).
  • Enaminones derived from cyclic β-dicarbonyl precursors, including morpholine, have exhibited potent anticonvulsant activity, indicating the pharmaceutical relevance of compounds incorporating the morpholine group (Edafiogho et al., 1992).

Structural and Functional Diversity

  • Investigations into the solvent effect on reactions involving morpholine highlighted the selectivity and reactivity of morpholine-containing compounds, which could influence the synthesis strategies for related chemical entities (SatoKikumasa et al., 1975).
  • Research on oxime derivatives including succinimid and morpholin groups emphasized the structural diversity and potential application of these functional groups in designing new chemical entities (Dinçer et al., 2005).

Properties

IUPAC Name

(Z)-3-[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O2/c28-27(29,30)23-7-4-8-24(17-23)32-26(34)22(18-31)16-21-10-9-20(15-19-5-2-1-3-6-19)25(21)33-11-13-35-14-12-33/h1-8,15-17H,9-14H2,(H,32,34)/b20-15+,22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSSXBGDMIKGBK-OHEWCHTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C=C(C#N)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC(=C(/C1=C/C2=CC=CC=C2)N3CCOCC3)/C=C(/C#N)\C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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